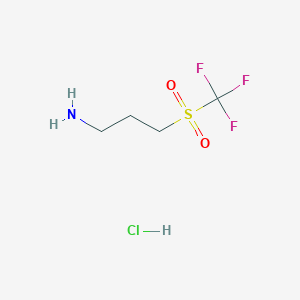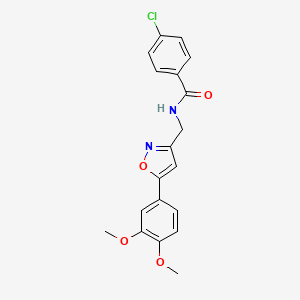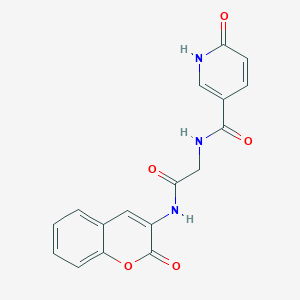
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13N3O5 and its molecular weight is 339.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound 6-oxo-N-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)-1,6-dihydropyridine-3-carboxamide, due to its complex structure, is related to various synthesized derivatives with potential biological activities. Research has explored the synthesis of innovative coumarin derivatives, including chromene carboxamide and pyridine carboxamide derivatives, showing significant antibacterial and antifungal properties. For instance, the synthesis of some innovative coumarin derivatives containing thiazolidin-4-one ring has demonstrated notable antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli (Ramaganesh, Bodke, & Venkatesh, 2010). Additionally, novel chromone-pyrimidine coupled derivatives have been synthesized and shown to exhibit both antifungal and antibacterial activities, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tiwari et al., 2018).
Antimicrobial Selectivity and Safety
Further studies on chromone-carboxamide derivatives indicate their safe application potential due to non-cytotoxic nature in in vivo acute oral toxicity studies, emphasizing their selectivity and safety as antimicrobial agents. This is particularly important for their further development into oral drug candidates with good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, ensuring their efficacy and safety in medical applications (S. Tiwari et al., 2018).
Molecular Docking Studies
Molecular docking studies on similar compounds have predicted binding interactions with receptors, offering insights into the mode of action of these derivatives. This approach aids in understanding how such compounds can be optimized for better therapeutic outcomes, potentially contributing to their use in treating diseases by inhibiting specific bacterial or fungal growth mechanisms or by targeting cancer cell lines through tubulin polymerization inhibition (Jayarajan et al., 2019).
Propiedades
IUPAC Name |
6-oxo-N-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-14-6-5-11(8-18-14)16(23)19-9-15(22)20-12-7-10-3-1-2-4-13(10)25-17(12)24/h1-8H,9H2,(H,18,21)(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCAZFGSNUOCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

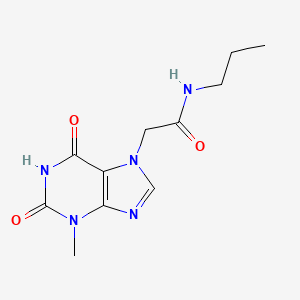
![N-(3-chloro-4-methylphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2862671.png)
![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)
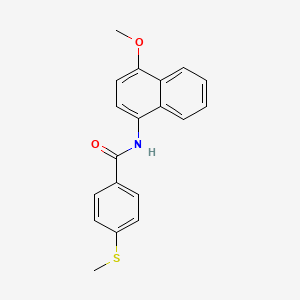
![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)
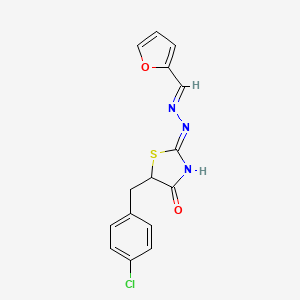
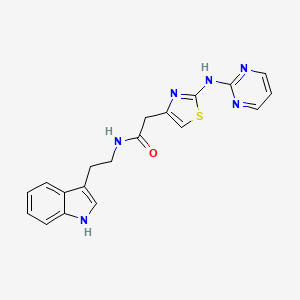

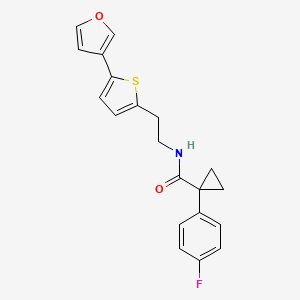

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2862685.png)
